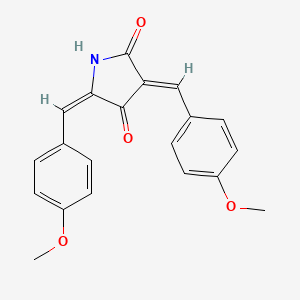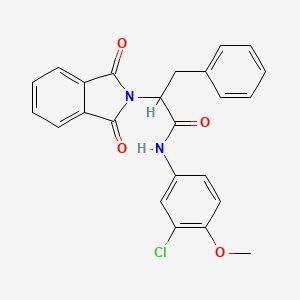![molecular formula C19H21ClO4 B4982834 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis (programmed cell death), and the inhibition of inflammatory cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde in lab experiments is that it has been extensively studied and characterized, making it a reliable tool for researchers. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde. For example, further studies are needed to fully understand its mechanism of action and to identify potential drug targets. Additionally, research is needed to explore its potential use in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde can be synthesized through a multi-step process involving the reaction of 3-chloro-4-hydroxybenzaldehyde with ethyl bromoacetate, followed by the reaction of the resulting product with 3-(4-methylphenoxy)propylamine and subsequent oxidation with N-chlorosuccinimide.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde has been extensively studied for its potential use as a drug candidate in the treatment of various diseases. For example, research has shown that this compound exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of drugs to treat these conditions.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-22-18-12-15(13-21)11-17(20)19(18)24-10-4-9-23-16-7-5-14(2)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCODNRYNZRJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCCCOC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)
![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)

![1-(2,5-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4982780.png)
![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)
![10-acetyl-3,3-dimethyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4982815.png)

![N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)

![1-ethyl-4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)piperazine](/img/structure/B4982855.png)
